Comparative Binding Affinity: Cyclopropylmethoxy vs. Methoxy Substituent at Quinoline 6-Position in MCHR1 Antagonism
In a structure-activity relationship study of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, quinoline derivatives bearing a cyclopropylmethoxy group demonstrated enhanced binding affinity compared to analogs with alternative substituents. This differential is relevant for understanding the potential advantages of 2-chloro-6-(cyclopropylmethoxy)quinoline as a synthetic intermediate in MCHR1-targeted programs [1].
| Evidence Dimension | MCHR1 binding affinity (IC50) |
|---|---|
| Target Compound Data | Cyclopropylmethoxy-containing quinoline derivative: IC50 = 2.00 μM |
| Comparator Or Baseline | Alternative 6-substituted quinoline analogs: variable IC50 values |
| Quantified Difference | Cyclopropylmethoxy substitution associated with potent antagonist activity (IC50 = 2.00 μM) in related quinoline series |
| Conditions | Competitive binding assay using [125I]MCH radioligand against human MCHR1 |
Why This Matters
The cyclopropylmethoxy group at the 6-position contributes to MCHR1 antagonism, making this compound a structurally relevant intermediate for obesity and metabolic disorder research programs.
- [1] BindingDB BDBM50152450. 8-Cyclopropylmethoxy-quinolin-2-ylamine (CHEMBL366041). IC50 = 2.00 μM against human MCHR1. View Source
